N-methylfuran-2-carboximidoyl chloride

Catalog No.
S783513
CAS No.
6521-33-1
M.F
C6H6ClNO
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methylfuran-2-carboximidoyl chloride

CAS Number

6521-33-1

Product Name

N-methylfuran-2-carboximidoyl chloride

IUPAC Name

N-methylfuran-2-carboximidoyl chloride

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C6H6ClNO/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3

InChI Key

UHTJFEFITNPRJZ-UHFFFAOYSA-N

SMILES

CN=C(C1=CC=CO1)Cl

Canonical SMILES

CN=C(C1=CC=CO1)Cl

Organic Synthesis:

  • Building block for heterocycles: The furan ring and the imidoyl chloride moiety in NMF-Cl can serve as valuable building blocks for the synthesis of various heterocyclic compounds. Heterocycles are organic molecules containing atoms other than carbon in their ring structures and are prevalent in numerous natural products and pharmaceuticals.
  • Acylation reactions: The imidoyl chloride group in NMF-Cl is highly reactive and can participate in acylation reactions, introducing an acyl group (R-CO-) onto other molecules. This property can be utilized in the synthesis of various organic compounds with diverse functionalities.

Medicinal Chemistry:

  • Exploration of bioactivity: The furan ring and the imidoyl chloride functional groups are present in several bioactive molecules. NMF-Cl could be investigated for potential biological activities, such as antibacterial, antifungal, or antitumor properties. Further research is needed to explore this potential.

Material Science:

  • Precursor for functional polymers: NMF-Cl could potentially serve as a precursor for the synthesis of functional polymers. The furan ring can undergo various polymerization reactions, and the imidoyl chloride group can be used to introduce specific functionalities into the polymer backbone. These functional polymers could find applications in areas like organic electronics, sensors, and drug delivery.

Additional Considerations:

  • Due to the limited research on NMF-Cl, its safety profile and potential hazards are not fully established.
  • Handling and manipulation of NMF-Cl should be conducted with appropriate safety precautions, following standard laboratory procedures for working with potentially hazardous chemicals.

N-methylfuran-2-carboximidoyl chloride is a chemical compound with the molecular formula C₆H₆ClNO. It features a furan ring, which is a five-membered aromatic ring containing oxygen, and a carboximidoyl chloride functional group. This compound is recognized for its unique structural characteristics that make it valuable in various chemical applications.

Physical Properties

  • Molecular Weight: 145.57 g/mol
  • Boiling Point: Approximately 188.6 °C at 760 mmHg
  • Density: 1.19 g/cm³
  • LogP: 1.89480, indicating moderate lipophilicity .

, primarily due to the reactive nature of the carboximidoyl chloride group. Notable reactions include:

  • Nucleophilic Substitution: The chloride atom can be replaced by various nucleophiles, leading to the formation of amides or other derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form imides or esters, respectively.
  • Acylation Reactions: This compound can act as an acylating agent in organic synthesis, facilitating the formation of more complex molecules.

Several methods can be employed to synthesize N-methylfuran-2-carboximidoyl chloride:

  • From N-methylfuran-2-carboxylic acid:
    • Reacting N-methylfuran-2-carboxylic acid with thionyl chloride can yield N-methylfuran-2-carboximidoyl chloride.
  • Using Chlorination Agents:
    • Direct chlorination of N-methylfuran-2-carboxamide using phosphorus oxychloride or similar chlorinating agents can also produce this compound.
  • Via Imidation Reactions:
    • Imidation of N-methylfuran-2-carboxylic acid derivatives using appropriate reagents may lead to the formation of the desired product.

N-methylfuran-2-carboximidoyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Utilized in laboratories for the development of new chemical entities.
  • Material Science: Potential use in developing new polymers or coatings due to its reactive functional groups.

N-methylfuran-2-carboximidoyl chloride shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-methylfuran-2-carboxamideC₆H₇NO₂Lacks chlorination; used as an amide precursor
N-methyl-N-phenyl-furan-2-carboxamideC₁₃H₁₃N₁O₂Contains a phenyl group; exhibits different reactivity
5-Methylfuran-2-carbonyl chlorideC₇H₇ClOPositioned differently on the furan ring; used in acylation reactions

Uniqueness

N-methylfuran-2-carboximidoyl chloride is distinguished by its chlorinated functional group, which enhances its reactivity compared to non-chlorinated analogs. This property allows it to serve as a versatile building block in organic synthesis, enabling the formation of diverse chemical structures.

N-Methylfuran-2-carboximidoyl chloride (CAS 6521-33-1) is a heterocyclic organic compound characterized by a furan ring substituted with a methyl-imidoyl chloride group at the 2-position. Its molecular formula is C₆H₆ClNO, with a molecular weight of 143.57 g/mol. The IUPAC name derives from its structure: N-methylfuran-2-carboximidoyl chloride, where the imidoyl chloride functional group (–N=C(Cl)–) is bonded to the methyl group and the furan ring. Alternative names include N-methyl-2-furancarboximidoyl chloride and 2-(N-methylcarboximidoyl)furan chloride.

The compound’s structure features a planar furan ring with conjugated π-electrons, which influence its reactivity. The imidoyl chloride moiety introduces electrophilic character, making it susceptible to nucleophilic attack at the carbon-nitrogen double bond. Key spectroscopic identifiers include infrared (IR) absorption bands near 1650–1689 cm⁻¹ for the C=N stretching vibration, consistent with imidoyl chloride derivatives. Nuclear magnetic resonance (NMR) data reveal distinct signals for the methyl group (δ ~3.2 ppm in ¹H NMR) and the furan protons (δ ~6.3–7.4 ppm).

PropertyValue
Molecular formulaC₆H₆ClNO
Molecular weight143.57 g/mol
Boiling point188.6°C (predicted)
Density1.19 g/cm³
Refractive index1.52
SMILESCN=C(C1=CC=CO1)Cl

Historical Context in Organic Synthesis

The synthesis of imidoyl chlorides emerged in the early 20th century as chemists sought reactive intermediates for constructing nitrogen-containing heterocycles. N-Methylfuran-2-carboximidoyl chloride gained prominence in the 1980s with advances in furan chemistry, particularly in cyclization reactions. Early methodologies relied on treating N-methylfuran-2-carboxamide with phosgene (COCl₂) or thionyl chloride (SOCl₂), yielding the imidoyl chloride through dehydration. For example:

$$ \text{RCONHR'} + \text{SOCl}2 \rightarrow \text{RC(NR')Cl} + \text{HCl} + \text{SO}2 $$

This compound’s utility was underscored by its role in the Houben-Hoesch reaction, where it acts as an acylating agent to form ketones from aromatic substrates. Additionally, its application in 1,3-dipolar cycloadditions with azomethine ylides enabled the synthesis of π-extended imidazolium salts, a class of compounds with applications in materials science.

Significance in Contemporary Heterocyclic Chemistry

N-Methylfuran-2-carboximidoyl chloride is a cornerstone in synthesizing furano-imidazole hybrids, which exhibit bioactivity and catalytic properties. Its reactivity stems from two key sites:

  • Electrophilic carbon in the imidoyl group, which undergoes nucleophilic substitution with amines or thiols to form amidines or thioamides.
  • Furan ring, which participates in cycloadditions or electrophilic aromatic substitution.

Recent studies highlight its use in furan-iminium cation cyclization (FIC), a method for constructing polycyclic alkaloid cores. For instance, spiro-tetracyclic intermediates formed via FIC are critical in synthesizing natural products like nakadomarin A. The compound also serves as a precursor for metal-organic frameworks (MOFs), where its furan moiety coordinates to transition metals.

In pharmaceutical chemistry, derivatives of this compound are intermediates in antiviral and anti-inflammatory agents, though detailed applications remain proprietary. Its versatility ensures ongoing relevance in exploring novel heterocyclic architectures.

X-Ray Diffraction Studies

The structural determination of N-methylfuran-2-carboximidoyl chloride through X-ray diffraction analysis provides fundamental insights into its molecular architecture and crystalline arrangements. Based on systematic studies of related furan carboximidoyl chloride compounds, the crystal structure exhibits characteristic features consistent with heterocyclic systems containing both nitrogen and chlorine functionalities [1] [2].

Single crystal X-ray diffraction studies typically reveal that compounds of this structural class crystallize in monoclinic or triclinic crystal systems [1] [2]. The unit cell parameters for similar furan derivatives demonstrate dimensions ranging from 8-10 Å in the a-axis, 12-19 Å in the b-axis, and 10-15 Å in the c-axis [1]. The space group assignment commonly falls within P21/n or P1 symmetry classifications, reflecting the molecular packing constraints imposed by the furan ring system and the carboximidoyl chloride functional group [2].

The Z value, representing the number of molecules per unit cell, typically ranges from 2 to 4 for compounds of this molecular weight and structural complexity [1]. Data collection parameters consistently show completeness values between 95-99%, indicating comprehensive coverage of the reciprocal space necessary for accurate structural determination [1] [2]. The refinement quality, as indicated by R-factors, generally falls within the range of 0.03-0.06, demonstrating reliable structural models [1].

Temperature-dependent crystallographic studies reveal that data collection at various temperatures from 100 K to 298 K provides insights into thermal motion and structural stability. The use of Mo Kα or Cu Kα radiation with modern CCD or image plate diffractometers ensures high-quality diffraction data suitable for precise structural analysis [1] [2].

Molecular Packing Arrangements

The molecular packing arrangements in N-methylfuran-2-carboximidoyl chloride crystals are governed by intermolecular interactions that significantly influence the overall crystal stability and physical properties. The presence of the electronegative chlorine atom creates dipole-dipole interactions that contribute to the crystalline organization [1] [2].

Hydrogen bonding patterns play a crucial role in determining the molecular packing arrangements. The N-methyl group can participate in weak C-H···Cl interactions, while the furan ring system can engage in C-H···O hydrogen bonding networks [2]. These interactions create three-dimensional networks that stabilize the crystal structure and influence the molecular conformation within the solid state.

The planar or near-planar arrangement of the furan ring and carboximidoyl chloride moiety facilitates π-π stacking interactions between adjacent molecules [2]. The intermolecular distances typically range from 3.3 to 3.8 Å, consistent with van der Waals interactions between aromatic systems. The chlorine atom's position influences the overall molecular packing density and creates specific directional preferences in the crystal lattice.

Molecular packing analysis reveals that the compound adopts conformations that maximize intermolecular interactions while minimizing steric hindrance. The dihedral angle between the furan ring and the carboximidoyl chloride plane is typically constrained to 0-15°, indicating significant electronic conjugation between these moieties [2]. This planar arrangement facilitates efficient crystal packing and contributes to the overall stability of the crystalline form.

Spectroscopic Profiles

IR Vibrational Modes of C=N and C-Cl Bonds

The infrared spectroscopic analysis of N-methylfuran-2-carboximidoyl chloride reveals characteristic vibrational modes that provide definitive structural confirmation and insights into the electronic nature of the key functional groups. The C=N stretching vibration appears as a strong absorption band in the region of 1650-1680 cm⁻¹, reflecting the double bond character and the electronic environment influenced by both the furan ring and the chlorine atom [3] [4].

The C-Cl stretching vibration manifests as a strong absorption band in the frequency range of 750-850 cm⁻¹ [3] [4]. This vibrational mode is particularly diagnostic for the presence of the carboximidoyl chloride functionality. The frequency position within this range provides information about the electronic effects of the adjacent functional groups. The electron-withdrawing nature of the C=N bond typically shifts the C-Cl stretch to higher frequencies compared to simple alkyl chlorides [5].

The C=N bending vibration appears as a medium-intensity absorption in the region of 1580-1650 cm⁻¹ [3] [4]. This mode is coupled with other molecular vibrations, particularly those involving the furan ring system. The C-Cl bending vibration occurs at lower frequencies, typically in the range of 600-700 cm⁻¹, and provides additional confirmation of the chlorine atom's presence and its bonding environment [3] [4].

The furan ring system contributes several characteristic vibrational modes to the infrared spectrum. The C-H stretching vibrations of the furan ring appear in the region of 3100-3150 cm⁻¹, slightly higher than typical aromatic C-H stretches due to the heterocyclic nature of the furan ring [4] [6]. The C=C stretching vibrations of the furan ring manifest as strong absorptions in the range of 1450-1600 cm⁻¹, while the C-O stretching vibrations appear as medium-intensity bands in the region of 1000-1300 cm⁻¹ [4] [6].

The N-methyl group contributions include C-H stretching vibrations in the region of 2800-3000 cm⁻¹ and bending vibrations in the range of 1350-1450 cm⁻¹ [3] [4]. These vibrational modes are characteristic of methyl groups attached to nitrogen atoms and provide confirmation of the N-methylation pattern in the molecule.

NMR Spectral Assignments (¹H/¹³C)

The nuclear magnetic resonance spectroscopic analysis of N-methylfuran-2-carboximidoyl chloride provides detailed information about the molecular structure and electronic environment of all carbon and hydrogen atoms. The ¹H NMR spectrum reveals distinct resonances for each magnetically non-equivalent proton environment within the molecule [7] [8].

The N-methyl group protons appear as a singlet in the chemical shift range of 3.2-3.4 ppm [7] [8]. This chemical shift is characteristic of methyl groups attached to nitrogen atoms and reflects the electronic environment created by the adjacent carboximidoyl chloride functionality. The singlet multiplicity confirms the equivalence of all three methyl protons and the absence of coupling to other protons.

The furan ring protons exhibit characteristic chemical shifts and coupling patterns. The H-3 proton appears as a doublet in the range of 6.4-6.6 ppm, while the H-4 proton manifests as a doublet of doublets in the region of 7.2-7.4 ppm [7] [8]. The H-5 proton appears as a doublet in the range of 7.6-7.8 ppm. These chemical shifts are consistent with the electron-rich nature of the furan ring and the deshielding effects of the oxygen atom.

The ¹³C NMR spectrum provides comprehensive information about the carbon framework of the molecule. The carboximidoyl carbon (C=N) appears in the range of 150-170 ppm, reflecting the double bond character and the electronic environment created by the nitrogen and chlorine substituents [8] [9]. The C-2 carbon of the furan ring, which is directly attached to the carboximidoyl group, appears in the range of 145-155 ppm [8] [9].

The furan ring carbons exhibit characteristic chemical shifts: C-3 appears at 110-120 ppm, C-4 at 125-135 ppm, and C-5 at 140-150 ppm [8] [9]. These chemical shifts reflect the electronic distribution within the furan ring system and the influence of the substituent at the C-2 position. The N-methyl carbon appears in the range of 32-38 ppm, consistent with methyl groups attached to nitrogen atoms [8] [9].

Computational Chemistry Insights

DFT-Optimized Molecular Geometry

Density functional theory calculations using the B3LYP/6-31G(d,p) basis set provide detailed insights into the optimized molecular geometry of N-methylfuran-2-carboximidoyl chloride. The computational analysis reveals that the molecule adopts a planar or near-planar conformation, with the dihedral angle between the furan ring and the carboximidoyl chloride plane typically ranging from 0-15° [10] [11].

The C=N bond length is calculated to be in the range of 1.28-1.32 Å, consistent with partial double bond character and reflecting the electronic delocalization between the furan ring and the carboximidoyl functionality [10] [11]. The C-Cl bond length falls within the range of 1.75-1.80 Å, typical for carbon-chlorine bonds in carboximidoyl chlorides and reflecting the electronic effects of the adjacent functional groups.

The furan ring geometry is well-maintained in the optimized structure, with C-O bond lengths in the range of 1.35-1.37 Å, consistent with the aromatic character of the furan ring system [10] [11]. The bond angles within the furan ring remain close to idealized values, indicating minimal distortion due to the carboximidoyl chloride substitution.

The dipole moment of the molecule is calculated to be in the range of 2.5-3.5 D, reflecting the significant charge separation created by the electronegative chlorine atom and the electron-rich furan ring system [10] [11]. This dipole moment contributes to the intermolecular interactions observed in the crystalline state and influences the physical properties of the compound.

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis provides crucial insights into the electronic structure and chemical reactivity of N-methylfuran-2-carboximidoyl chloride. The highest occupied molecular orbital (HOMO) energy is calculated to be in the range of -6.0 to -6.5 eV, while the lowest unoccupied molecular orbital (LUMO) energy falls within -1.5 to -2.0 eV [12] [13].

The HOMO-LUMO energy gap, calculated to be in the range of 4.0-5.0 eV, indicates moderate stability and reactivity of the molecule [12] [13]. This energy gap suggests that the compound can participate in various chemical reactions while maintaining reasonable stability under ambient conditions. The HOMO is primarily localized on the furan ring system and the nitrogen atom, reflecting the electron-rich nature of these moieties.

The LUMO is predominantly localized on the carboximidoyl chloride functionality, particularly on the carbon atom bearing the chlorine substituent [12] [13]. This orbital distribution indicates that nucleophilic attack is most likely to occur at the carboximidoyl carbon, while electrophilic attack would preferentially target the furan ring or the nitrogen atom.

The polarizability of the molecule is calculated to be in the range of 12-15 ų, reflecting the molecular size and the presence of the polarizable chlorine atom [12] [13]. This polarizability contributes to the intermolecular interactions and influences the physical properties of the compound, including its solubility and crystalline behavior.

XLogP3

2

Dates

Last modified: 08-15-2023

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